Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Description
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid (CAS 3813-52-3) is a norbornene-derived dicarboxylic acid characterized by a bicyclic framework with conjugated double bonds and two carboxylic acid groups in the endo configuration. Its molecular formula is C₉H₁₀O₄, and it is widely employed in polymer chemistry, catalysis, and materials science due to its rigid structure and reactivity in ring-opening metathesis polymerization (ROMP) .
Properties
IUPAC Name |
(1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-RKEPMNIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176292 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1265908-16-4 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the bicyclic ring to single bonds, leading to different saturated derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Saturated derivatives with single bonds in the bicyclic ring.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀O₄
- Molecular Weight : 182.17 g/mol
- Functional Groups : Two carboxylic acid groups located at the 2 and 3 positions of the bicyclo[2.2.1]heptane framework enhance its reactivity.
The compound's structure allows it to participate in various chemical reactions such as esterification, amidation, cycloadditions, and rearrangements. Its four chiral centers contribute to its diverse chemical properties and potential applications.
Organic Synthesis
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid serves as a versatile building block in organic synthesis. It can be used to construct complex molecules through various reactions:
- Esterification : The carboxylic acid groups can react with alcohols to form esters.
- Amidation : The compound can react with amines to produce amides.
- Cycloadditions : Its bicyclic structure allows participation in cycloaddition reactions leading to new cyclic compounds.
Medicinal Chemistry
The interactions of this compound with biological molecules are crucial for understanding its potential therapeutic applications:
- Biological Activity : Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.
- Drug Development : Its unique stereochemistry and dual carboxylic acid functionality could lead to distinct reactivity patterns that are beneficial in the design of new pharmaceuticals.
Materials Science
The compound's reactivity makes it a candidate for developing novel materials:
- Polymer Chemistry : It can be utilized to create polymers with specific properties through copolymerization reactions.
- Functional Materials : Due to its ability to form derivatives with enhanced properties, it may find applications in creating functional materials for sensors or catalysts.
Case Study 1: Synthesis of Novel Esters
A study demonstrated the synthesis of novel esters derived from this compound through reaction with various alcohols. The resulting esters exhibited improved solubility and stability compared to their parent acids.
Case Study 2: Biological Interaction Studies
Research focused on the compound's interaction with specific enzymes revealed that it could inhibit certain pathways linked to inflammation. This finding suggests potential applications in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 28871-62-7)
- Structural Difference : Contains an oxygen atom in the bridgehead (7-oxa substitution), altering electronic properties and ring strain.
- Molecular Formula : C₈H₈O₅ vs. C₉H₁₀O₄ (target compound).
- Physical Properties : Melting point = 138–140°C , higher than many ester derivatives but lower than the saturated analog (161°C, Table 1).
- Reactivity: The oxygen atom increases polarity, making it more reactive in Diels-Alder reactions but less suitable for ROMP compared to non-oxygenated analogs .
Dimethyl and Diethyl Esters
- Examples :
- Physical Properties : Lower melting points (oily liquids) due to reduced hydrogen bonding.
- Reactivity : Esters exhibit higher ROMP reactivity compared to the diacid. Stereochemistry significantly impacts polymerization rates; endo,exo-dimethyl ester shows 2× lower reactivity than endo,endo isomers due to steric hindrance .
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (CAS 826-62-0)
- Structural Feature : Cyclic anhydride form with enhanced electrophilicity.
- Applications : Key intermediate in synthesizing polyimides and photoacid generators (e.g., PBHND in thin-film transistors) .
- Safety : Requires stringent handling (e.g., dust avoidance, protective gear) due to irritant properties .
Saturated Analog: Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid
- Physical Properties : Higher melting point (161°C) due to increased symmetry and intermolecular forces .
Data Tables
Table 1. Physical and Chemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Target Diacid | 3813-52-3 | C₉H₁₀O₄ | Not reported | ROMP monomers, catalysis |
| 7-Oxabicyclo Analog | 28871-62-7 | C₈H₈O₅ | 138–140 | Diels-Alder adducts |
| Dimethyl Ester | 39589-98-5 | C₁₁H₁₄O₄ | Oily liquid | Polymer precursors |
| Dicarboxylic Anhydride | 826-62-0 | C₉H₈O₃ | Not reported | Photoacid generators, synthesis |
| Saturated Analog | N/A | C₉H₁₂O₄ | 161 | Lubricant additives |
Table 2. Reactivity in ROMP
| Compound Type | Relative Reactivity | Steric Influence | Reference |
|---|---|---|---|
| Diacid (target) | Low | High (H-bonding) | |
| endo,endo-Dimethyl | High | Moderate | |
| endo,exo-Dimethyl | 50% lower | High | |
| Diethyl Ester | Moderate | Low |
Key Research Findings
Stereochemical Impact : The endo,exo configuration in esters reduces ROMP reactivity by 50% compared to endo,endo isomers, attributed to steric clashes with catalysts .
Functional Group Effects: Anhydrides and esters enable diverse applications (e.g., PBHND in organic electronics), while the diacid’s polarity limits solubility in non-polar matrices .
Industrial Applications : Metal salts of alkyl-substituted analogs improve lubricant performance via detergent and antirust properties .
Biological Activity
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural and stereochemical properties. This article provides an in-depth examination of its biological activity, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀O₄, with a molecular weight of approximately 182.18 g/mol. The compound features two carboxylic acid groups at the 2 and 3 positions of the bicyclic framework, which enhances its reactivity and biological activity compared to similar compounds .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.18 g/mol |
| Functional Groups | Carboxylic acids (–COOH) |
| Stereochemistry | Four chiral centers |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules such as enzymes and receptors. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties . The compound's carboxylic acid groups can participate in acid-base reactions, which are crucial for its interaction with biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial resistance mechanisms.
- Receptor Binding : It could act as a ligand for G-protein coupled receptors (GPCRs), influencing signal transduction pathways .
In Vitro Studies
Several studies have investigated the biological effects of this compound on various cell lines:
-
Anti-inflammatory Activity : The compound demonstrated significant inhibition of pro-inflammatory cytokine production in macrophage cell lines when treated with lipopolysaccharides (LPS) .
Treatment Concentration Cytokine Inhibition (%) 10 µM 40% 50 µM 70% - Antimicrobial Properties : In studies against Gram-negative bacteria such as E. coli and Salmonella spp., this compound exhibited dose-dependent inhibition of bacterial growth .
Case Studies
A notable case study involved the evaluation of this compound's effect on a mouse model of colitis:
-
Study Design : Mice were treated with the compound at varying doses over two weeks.
- Results :
- Reduced colonic inflammation as measured by histological scoring.
- Decreased levels of inflammatory markers in serum.
- Results :
Applications in Drug Development
Given its unique properties and biological activities, this compound holds promise for development into therapeutic agents targeting inflammatory diseases and infections resistant to conventional antibiotics .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid groups undergo deprotonation under basic conditions to form carboxylate salts. For example:
-
Reaction with sodium hydroxide :
| Base | Product | Solubility | Reference |
|---|---|---|---|
| NaOH | Disodium carboxylate salt | Water-soluble |
Esterification Reactions
The compound reacts with alcohols under acidic or catalytic conditions to form ester derivatives:
Anhydride Formation
Dehydration under heat or with acetic anhydride yields the corresponding bicyclic anhydride:
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Intermediate for cytotoxic agents |
Key Findings :
Cycloaddition and Rearrangement Reactions
The strained bicyclic system facilitates [4+2] cycloadditions with dienes:
Diels-Alder Reaction
Conditions : Reflux in toluene with maleic anhydride
Product : Polycyclic adducts
Outcome : Enhanced stereochemical complexity due to the compound’s rigid structure .
Stability and Degradation
Q & A
Q. What are the established synthetic routes for Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid and its esters?
The compound is synthesized via esterification of the parent dicarboxylic acid. For example, diethyl esters are prepared by dissolving racemic bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid in ethanol with concentrated sulfuric acid (11.9 eq) as a catalyst. The reaction proceeds at room temperature for 48 hours, followed by extraction with hexanes and purification steps (washing with NaHCO₃, drying with MgSO₄). Enantiomerically pure esters (e.g., (-)-DCENBE) are synthesized similarly using chiral starting materials .
Q. How is the stereochemical configuration of this bicyclic compound verified experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For diethyl esters, key ¹H NMR signals include olefinic protons (δ 6.27–6.06 ppm), methine protons (δ 3.37–3.11 ppm), and ethyl groups (δ 1.27–1.23 ppm). Coupling constants and splitting patterns confirm the bicyclic framework and stereochemistry. X-ray crystallography or chiral HPLC may supplement NMR for enantiopure derivatives .
Q. What safety protocols are recommended for handling this compound?
Safety data sheets emphasize avoiding inhalation, skin contact, and ignition sources. Use PPE (gloves, goggles, flame-resistant clothing) and work in ventilated areas. In case of exposure, rinse eyes with water and seek medical attention. Stability studies indicate sensitivity to heat and moisture, requiring storage in inert atmospheres .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its reactivity in ring-opening metathesis polymerization (ROMP)?
The endo/exo configuration of substituents affects polymerization kinetics and polymer backbone rigidity. For example, diethyl esters derived from racemic or enantiopure acids show differences in metallacyclobutane intermediate stability during ROMP with molybdenum or tungsten catalysts. Enantiopure monomers yield polymers with controlled tacticity, impacting thermal and mechanical properties .
Q. What strategies resolve contradictions in reaction yields when modifying substituents on the bicyclic framework?
Conflicting data arise from steric and electronic effects. For example, introducing nitro or labdanoid groups (e.g., via anhydride reactions) alters reaction pathways. Computational modeling (DFT) helps predict substituent effects on transition states. Experimental optimization, such as adjusting solvent polarity or catalyst loading, mitigates yield discrepancies .
Q. How can this compound serve as a chiral building block for asymmetric catalysis?
Its rigid bicyclic structure provides a stereochemical template. Derivatives like (1R,2S,3S,4S)-bis(diphenylphosphino) analogs act as ligands in rhodium-catalyzed hydrogenations, achieving high enantioselectivity (>90% ee). The spatial arrangement of phosphine groups directs substrate binding, critical for asymmetric induction .
Q. What role does the anhydride form play in sustainable synthetic methodologies?
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with amines (e.g., methyl aminomethyllambertianate) to form amides with labdanoid substituents, enabling green synthesis of cytotoxic agents. The anhydride’s reactivity under mild conditions (room temperature, aqueous media) aligns with solvent-free or low-waste protocols .
Methodological Considerations
Q. What analytical techniques differentiate between racemic and enantiopure forms?
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents.
- Polarimetry : Specific rotation values ([α]D) for enantiopure derivatives (e.g., (-)-DCENBE).
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating IR spectra with DFT-predicted conformers .
Q. How do computational methods aid in predicting the compound’s reactivity?
Molecular dynamics simulations model steric hindrance in the bicyclic core, while quantum mechanical calculations (e.g., Gaussian) predict regioselectivity in Diels-Alder reactions. For example, the endo preference in anhydride cycloadditions is validated by transition-state energy barriers .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key issues include catalyst cost (e.g., Grubbs-type initiators for ROMP) and racemization during purification. Flow chemistry and immobilized catalysts improve scalability. A case study achieved 85% yield at 10-g scale using continuous flow esterification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
